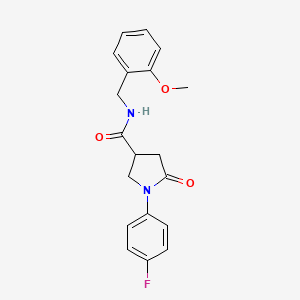![molecular formula C17H19BrO3 B5120959 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene](/img/structure/B5120959.png)
1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene, also known as BODIPY, is a fluorescent dye used in various scientific research applications. It is a highly versatile molecule that has been extensively studied due to its unique properties and potential applications. In
Mécanisme D'action
The mechanism of action of 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene involves its ability to absorb light and emit fluorescence. When 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene is excited by light, it undergoes a transition from its ground state to its excited state, and then emits fluorescence as it returns to its ground state. This process is known as fluorescence resonance energy transfer (FRET), and it is used to visualize biological molecules and cells.
Biochemical and Physiological Effects:
1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene has been shown to have minimal toxicity and is generally considered safe for use in laboratory experiments. However, it is important to note that the physiological effects of 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene are largely dependent on the specific application and concentration used. For example, in photodynamic therapy, 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene can induce cell death in cancer cells, while in bioimaging, 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene is used to visualize biological molecules and cells without affecting their function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene is its high sensitivity and selectivity for various analytes. It is also easy to use and can be incorporated into various experimental protocols. However, one of the limitations of 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene is its susceptibility to photobleaching, which can limit its usefulness in long-term experiments.
Orientations Futures
There are many potential future directions for 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene research, including the development of new biosensors and imaging probes, the optimization of photodynamic therapy protocols, and the investigation of 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene's interactions with biological molecules and cells. Additionally, there is a growing interest in using 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene for environmental monitoring and detection of pollutants. Overall, 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene is a highly versatile molecule with many potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene involves the reaction of 2,5-dimethyl-1,3,4-oxadiazole with 4-methoxyphenol in the presence of a base, followed by the reaction of the resulting intermediate with 2-(2-bromoethoxy)ethyl bromide. This reaction yields 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene as a red powder with high purity.
Applications De Recherche Scientifique
1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene has been widely used in various scientific research applications, including bioimaging, biosensing, and photodynamic therapy. In bioimaging, 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene is used as a fluorescent probe to visualize biological molecules and cells. In biosensing, 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene is used as a sensor to detect various analytes, such as metal ions and biomolecules. In photodynamic therapy, 1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene is used as a photosensitizer to generate reactive oxygen species and induce cell death in cancer cells.
Propriétés
IUPAC Name |
1-bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO3/c1-12-11-17(13(2)10-16(12)18)21-9-8-20-15-6-4-14(19-3)5-7-15/h4-7,10-11H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQMHXICHTYYNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)OCCOC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-[2-(4-methoxyphenoxy)ethoxy]-2,5-dimethylbenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

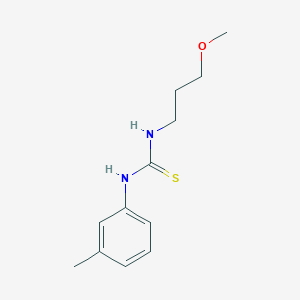
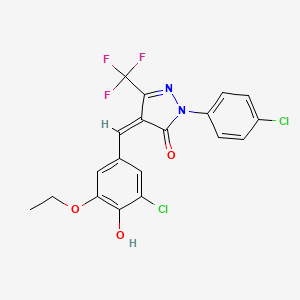
![1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5120890.png)
![N-(2,1,3-benzoxadiazol-5-ylmethyl)-5-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5120897.png)
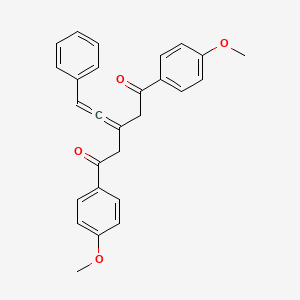
![diethyl 5-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5120913.png)
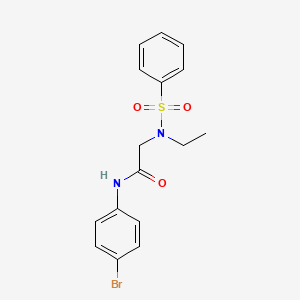
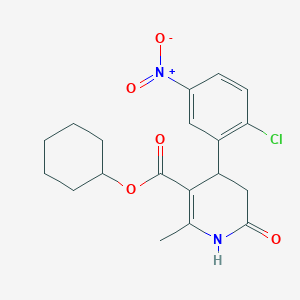

![2-[(anilinocarbonyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5120947.png)
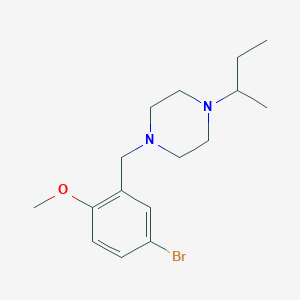
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B5120953.png)
![{[methyl(methylsulfonyl)amino]methyl}(1-piperidinylmethyl)phosphinic acid](/img/structure/B5120983.png)
